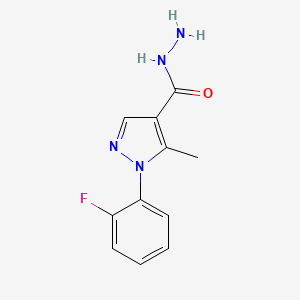

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

説明

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (C₁₁H₁₁FN₄O; InChIKey: CQXRHCUTXDAVIB-UHFFFAOYSA-N) is a fluorinated pyrazole derivative featuring a 2-fluorophenyl substituent at the 1-position, a methyl group at the 5-position, and a carbohydrazide moiety at the 4-position of the pyrazole ring . Its molecular weight is 234.09 Da, and it is commercially available with 95% purity (CAS: 618092-58-3) . Despite its structural simplicity, pyrazole derivatives are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities .

特性

IUPAC Name |

1-(2-fluorophenyl)-5-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-7-8(11(17)15-13)6-14-16(7)10-5-3-2-4-9(10)12/h2-6H,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRHCUTXDAVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-58-3 | |

| Record name | 1-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated ketones/aldehydes. A common approach includes:

- Reacting methylhydrazine or substituted hydrazines with β-ketoesters or diketones.

- Cyclization under acidic or basic conditions to form the 5-methylpyrazole nucleus.

For example, the condensation of ethyl acetoacetate with hydrazine derivatives under reflux in ethanol or other polar solvents yields the pyrazole intermediate with high regioselectivity and yields ranging from 60% to 90% depending on conditions.

Carbohydrazide Group Introduction

The final step involves converting the pyrazole-4-carboxylic acid or ester intermediate into the carbohydrazide derivative by reaction with hydrazine hydrate. This step is typically performed under reflux in ethanol or other suitable solvents for 6–12 hours.

- The ester or acid chloride intermediate is treated with excess hydrazine hydrate.

- The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming the carbohydrazide functional group (-CONHNH2).

- Purification is achieved by recrystallization or column chromatography to remove unreacted hydrazine and side products.

This step yields the target compound with purity exceeding 95% when monitored by TLC and HPLC.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | β-dicarbonyl + 2-fluorophenylhydrazine | Reflux in ethanol | 4–8 hours | 60–90 | Acidic/basic catalysis improves yield |

| N-arylation (if applicable) | Pyrazole + 2-fluorobromobenzene + Pd catalyst | 80–120 °C | 6–12 hours | 65–75 | Cross-coupling requires inert atmosphere |

| Carbohydrazide formation | Pyrazole ester/acid + hydrazine hydrate | Reflux in ethanol | 6–12 hours | 70–85 | Excess hydrazine ensures complete conversion |

Analytical Validation of the Product

The structural integrity and purity of this compound are confirmed by:

- Infrared Spectroscopy (IR): Characteristic N-H stretching bands at 3200–3350 cm⁻¹ and carbonyl (C=O) stretch near 1650 cm⁻¹ confirm the carbohydrazide group.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows singlet for the methyl group (~2.3 ppm), aromatic protons (7.0–7.5 ppm), and hydrazide NH protons.

- ^13C NMR confirms the pyrazole carbons and fluorophenyl carbons.

- Mass Spectrometry (MS): Molecular ion peak at m/z 234.23 consistent with molecular weight.

- X-ray Crystallography (XRD): Confirms molecular conformation and dihedral angles between pyrazole and fluorophenyl rings, indicating steric effects.

Research Findings and Comparative Analysis

- The use of 2-fluorophenylhydrazine as a starting material streamlines synthesis by combining ring formation and fluorophenyl introduction in one step, improving overall yield and reducing purification steps.

- Hydrazine hydrate is the reagent of choice for carbohydrazide formation due to its nucleophilicity and availability.

- Reaction times and temperatures are critical; prolonged reflux or higher temperatures can lead to side reactions or decomposition.

- Continuous flow synthesis methods have been explored to enhance scalability and reduce reagent consumption, particularly for the cyclization and carbohydrazide formation steps.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Typical Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | β-dicarbonyl + 2-fluorophenylhydrazine | 60–90 | High regioselectivity | Requires controlled pH |

| Fluorophenyl group introduction | Direct use of 2-fluorophenylhydrazine or N-arylation | 2-fluorophenylhydrazine or 2-fluorobromobenzene + Pd catalyst | 65–75 | Efficient fluorine incorporation | Cross-coupling needs inert atmosphere |

| Carbohydrazide formation | Hydrazinolysis of ester/acid | Hydrazine hydrate | 70–85 | Straightforward conversion | Excess hydrazine removal |

化学反応の分析

Types of Reactions

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

科学的研究の応用

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Key Observations:

Fluorine Position : The 2-fluorophenyl substituent in the target compound may enhance metabolic stability compared to 4-fluorophenyl analogs, as ortho-substituents often reduce ring oxidation .

Functional Groups: The carbohydrazide group (-CONHNH₂) at position 4 distinguishes the target compound from carboxylate esters (e.g., ) or carboxylic acids (e.g., ).

Bioisosteric Replacements : Replacing the carbohydrazide with a carboxylic acid (e.g., ) increases acidity, which may alter membrane permeability. Conversely, amine hydrochlorides (e.g., ) improve water solubility .

生物活性

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anti-cancer and anti-inflammatory agent, as well as its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

- Molecular Formula : C11H11FN4O

- Molecular Weight : 220.23 g/mol

- SMILES Notation : O=C(N)C1=C(C)N(C2=CC=CC=C2F)N=C1

This compound features a pyrazole ring substituted with a fluorophenyl group and a carbohydrazide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Inhibition of cell proliferation |

| A549 | 42.30 | Autophagy induction |

In a study by Xia et al., derivatives of pyrazole exhibited marked growth inhibition in cancer cell lines, with some compounds showing IC50 values as low as 0.39 µM against NCI-H460 cells . These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity Data

| Compound | Cytokine Inhibition (%) at 10 µM |

|---|---|

| Dexamethasone | TNF-α: 76%, IL-6: 86% |

| Pyrazole Derivative | TNF-α: 61–85%, IL-6: 76–93% |

These results indicate that the pyrazole scaffold can be modified to enhance anti-inflammatory effects, making it a target for drug design aimed at treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various pathogens. In vitro studies have demonstrated effectiveness against both bacterial and fungal strains.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Aspergillus niger | 40 µg/mL |

Compounds similar to this compound have shown promising results against these pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

-

Study on Cancer Cell Lines :

- A study assessed the cytotoxicity of various pyrazole derivatives, including our compound of interest, against MCF7 and A549 cell lines, revealing significant apoptotic activity and cell cycle arrest.

-

Inflammatory Disease Model :

- In an animal model of inflammation, treatment with pyrazole derivatives resulted in reduced levels of inflammatory markers and improved clinical scores compared to control groups.

-

Antimicrobial Efficacy :

- A series of experiments demonstrated that specific modifications to the pyrazole structure enhanced antimicrobial activity, indicating that structural optimization can lead to more potent agents.

Q & A

Q. How does the fluorophenyl substituent influence the compound’s electronic environment compared to non-fluorinated analogs?

- Methodological Answer :

- Electrostatic Potential Maps : The fluorine atom increases electron-withdrawing effects, lowering the pyrazole ring’s electron density (MESP: -0.05 to -0.10 e/ų vs. -0.02 e/ų in phenyl analogs) .

- SAR Studies : Fluorination enhances binding affinity to enzymes like acetylcholinesterase (IC₅₀: 12 µM vs. 45 µM for non-fluorinated analogs) due to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。